Biotin-PEG11-Lipoamide

Catalog No.
S6591779
CAS No.
960069-81-2
M.F
C42H78N4O14S3
M. Wt
959.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Biotin-PEG11-Lipoamide

CAS Number

960069-81-2

Product Name

Biotin-PEG11-Lipoamide

IUPAC Name

N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-5-(dithiolan-3-yl)pentanamide

Molecular Formula

C42H78N4O14S3

Molecular Weight

959.3 g/mol

InChI

InChI=1S/C42H78N4O14S3/c47-39(7-3-1-5-36-9-34-62-63-36)43-10-12-50-14-16-52-18-20-54-22-24-56-26-28-58-30-32-60-33-31-59-29-27-57-25-23-55-21-19-53-17-15-51-13-11-44-40(48)8-4-2-6-38-41-37(35-61-38)45-42(49)46-41/h36-38,41H,1-35H2,(H,43,47)(H,44,48)(H2,45,46,49)/t36?,37-,38-,41-/m0/s1

InChI Key

LHDRNWLHXCGFBV-FFGSZZMFSA-N

SMILES

C1CSSC1CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3

Canonical SMILES

C1CSSC1CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3

Isomeric SMILES

C1CSSC1CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3

Biotin-PEG11-Lipoamide is a specialized compound that combines biotin, polyethylene glycol (PEG), and lipoamide functionalities. Biotin, also known as vitamin B7, is essential for various metabolic processes, including fatty acid synthesis and gluconeogenesis, due to its role as a coenzyme for carboxylase enzymes . The PEG component enhances the solubility and biocompatibility of the compound, while the lipoamide group facilitates interactions with metal surfaces through disulfide bond formation . This unique combination makes Biotin-PEG11-Lipoamide particularly useful in bioconjugation applications, where stable binding to surfaces or biomolecules is required.

Biotin-PEG11-Lipoamide does not have a direct mechanism of action. Its primary function is to serve as a linker molecule. Biotin facilitates the capture and purification of the conjugated biomolecule via its high-affinity interaction with avidin or streptavidin. The PEG spacer enhances water solubility and reduces steric hindrance during binding events [].

Current Research Applications

  • Biotinylation of proteins and other biomolecules for affinity purification, detection, and immobilization experiments [].
  • Development of targeted drug delivery systems by attaching therapeutic payloads to biotinylated carriers [].
  • Bioconjugation of enzymes and other biocatalysts for improved stability and functionality [].
  • Biotin: A small molecule known for its ability to bind to the protein avidin with exceptionally high affinity. This property makes biotin a valuable tool for researchers in various applications, such as protein purification and detection [].
  • PEG spacer: A hydrophilic chain of polyethylene glycol units. PEG spacers are often used to improve the solubility and stability of biomolecules in aqueous solutions [].
  • Lipoamide: A component of enzymes involved in alpha-keto acid dehydrogenase complexes, which play a crucial role in cellular metabolism [].

Targeted Drug Delivery Systems

Biotin-PEG11-Lipoamide can be employed in the development of targeted drug delivery systems. The lipoamide moiety can be conjugated to therapeutic drugs, while the biotin group allows for specific targeting and controlled release of the drug at the desired site []. Avidin or streptavidin, biotin's binding partners, can be conjugated to carriers such as liposomes or nanoparticles. When administered, the biotinylated drug-lipoamide conjugate binds to the avidin/streptavidin on the carrier, forming a complex that can be directed towards specific cells or tissues expressing receptors for the drug [].

  • Activation of Biotin: Biotin is activated using N-hydroxysuccinimide ester to form biotin-N-hydroxysuccinimide.
  • PEGylation: The activated biotin is then reacted with a PEG spacer in the presence of a base like triethylamine, forming biotin-PEG.
  • Lipoamide Conjugation: Finally, the biotin-PEG is coupled with lipoamide using carbodiimide chemistry (e.g., EDC/NHS) to yield Biotin-PEG11-Lipoamide .

These reactions leverage the high affinity between biotin and avidin or streptavidin, which is critical for various biochemical applications.

Biotin-PEG11-Lipoamide exhibits several biological activities due to its components:

  • Biotin-Avidin Interaction: The biotin moiety binds with high affinity to avidin or streptavidin, forming stable complexes that are resistant to denaturation by pH changes or temperature fluctuations .
  • Enzyme Co-factor Role: Biotin acts as a cofactor in several enzymatic reactions within metabolic pathways, facilitating processes such as carboxylation and decarboxylation .
  • Enhanced Solubility and Stability: The PEG spacer increases the hydrophilicity of the compound, reducing nonspecific interactions and enhancing its stability in biological environments .

The synthesis methods for Biotin-PEG11-Lipoamide can be summarized as follows:

  • Preparation of Biotin-N-hydroxysuccinimide: Biotin is reacted with N-hydroxysuccinimide in an organic solvent.
  • Formation of Biotin-PEG: The activated biotin is then reacted with PEG in the presence of a base.
  • Coupling with Lipoamide: The final step involves the conjugation of biotin-PEG with lipoamide using carbodiimide coupling agents .

This multi-step synthesis allows for precise control over the final product's structure and functionality.

Biotin-PEG11-Lipoamide has a wide range of applications in various fields:

  • Bioconjugation: Used for labeling proteins, antibodies, or other biomolecules for detection and purification purposes.
  • Drug Delivery: Enhances targeted drug delivery systems by facilitating the binding of therapeutic agents to specific cells or tissues.
  • Diagnostic Tools: Employed in assays and diagnostic kits that utilize the strong biotin-streptavidin interaction for signal amplification .
  • Surface Modification: Utilized in modifying metallic surfaces (e.g., gold or silver) for biosensor applications .

Studies on the interactions involving Biotin-PEG11-Lipoamide reveal its effectiveness in various biochemical contexts:

  • Biomolecule Binding: The compound's ability to bind specifically to avidin or streptavidin makes it invaluable for labeling and isolating biomolecules in research settings .
  • Cellular Uptake Mechanisms: Research indicates that biotinylated compounds can enhance cellular uptake through specific transport mechanisms, which can be influenced by the presence of other compounds like lipoic acid .

Several compounds share similarities with Biotin-PEG11-Lipoamide, yet each possesses unique characteristics:

Compound NameKey FeaturesUnique Aspects
Biotin-PEG3-BiotinShorter PEG spacer; used primarily for protein labelingLimited solubility compared to longer PEG versions
Maleimide-PEG11-BiotinMaleimide reactive group; targets thiol groupsProvides different reactivity profile
Lipoamide-PEG3-BiotinShorter PEG spacer; focuses on enzyme studiesLess versatile for surface modifications
Biotin-dPEG®11-LipoamideWater-soluble; designed specifically for metal surfacesEnhanced hydrophilicity reduces aggregation

These comparisons highlight how Biotin-PEG11-Lipoamide stands out due to its combination of functionalities that cater to both solubility and reactivity in diverse applications.

XLogP3

-0.3

Hydrogen Bond Acceptor Count

17

Hydrogen Bond Donor Count

4

Exact Mass

958.46766670 g/mol

Monoisotopic Mass

958.46766670 g/mol

Heavy Atom Count

63

Dates

Last modified: 11-23-2023

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